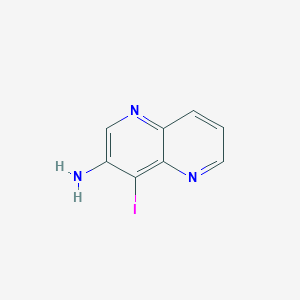

4-Iodo-1,5-naphthyridin-3-amine

Description

Contextualization of the Naphthyridine Heterocyclic System in Organic Chemistry

Naphthyridines are a group of diazanaphthalenes, which are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six possible isomers of naphthyridine, each with a different arrangement of the nitrogen atoms. nih.gov The first naphthyridine derivative was synthesized in 1893. nih.gov Since then, these scaffolds have become recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govmdpi.com The versatility of the naphthyridine system stems from its ability to act as a ligand for various biological receptors. nih.gov Synthetic strategies to construct the 1,5-naphthyridine (B1222797) core are diverse and include well-established methods like the Skraup and Friedländer reactions, as well as more modern cross-coupling and cycloaddition reactions. nih.govmdpi.comresearchgate.net

Significance of Halogenated Naphthyridines in Advanced Synthetic Chemistry

The introduction of a halogen atom, such as iodine, onto the naphthyridine framework significantly enhances its synthetic utility. Halogenated naphthyridines are valuable intermediates in a variety of chemical transformations. The carbon-halogen bond can be readily manipulated through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. nih.gov This functionalization is crucial for the development of new compounds with tailored properties. acs.org For instance, the conversion of hydroxy-1,5-naphthyridines to their halogenated counterparts is a key step in creating versatile building blocks for further chemical synthesis. nih.govresearchgate.net The presence of iodine, in particular, offers a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, making iodo-substituted naphthyridines highly sought-after synthons in organic synthesis. tandfonline.com

Historical Development and Current Research Trends Pertaining to 4-Iodo-1,5-naphthyridin-3-amine

While the broader family of naphthyridines has a long history, specific and highly functionalized derivatives like this compound are the focus of more recent research endeavors. The development of synthetic routes to access such compounds is a key area of investigation. Modern synthetic methods are being developed to produce highly substituted naphthyridines in an efficient and controlled manner. acs.org

Current research often focuses on leveraging the iodo and amino groups for further chemical modifications. The amine group can be a site for acylation, alkylation, or participation in the formation of new heterocyclic rings. The iodine atom, as a versatile synthetic handle, allows for the introduction of diverse chemical moieties through cross-coupling reactions. This dual functionality makes this compound a valuable platform for creating libraries of novel compounds for biological screening and materials science applications. For example, related halogenated naphthyridone carboxamides have been synthesized and evaluated as potential ligands for in vivo imaging studies. nih.gov

The table below provides key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₈H₆IN₃ |

| Molecular Weight | 271.06 g/mol |

| InChI Key | JVBCOKNQHUKGGS-UHFFFAOYSA-N |

| CAS Number | Not available |

| PubChem Substance ID | 329771924 |

This data is compiled from available chemical databases. sigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-iodo-1,5-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBCOKNQHUKGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299366 | |

| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-55-2 | |

| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 1,5 Naphthyridin 3 Amine

De Novo Synthesis Routes and Strategic Bond Formations for the Naphthyridine Core

The construction of the 1,5-naphthyridine (B1222797) skeleton is the foundational step in synthesizing the target molecule. These methods can be broadly categorized into those that build the core via cyclization reactions and those that functionalize a pre-existing naphthyridine ring system.

De novo synthesis, or the construction of the heterocyclic system from acyclic or simpler cyclic precursors, offers a powerful way to control the final substitution pattern.

Classic annulation strategies for the 1,5-naphthyridine core often begin with 3-aminopyridine (B143674) or its derivatives. The Skraup synthesis, a well-established method for creating quinolines, can be adapted for naphthyridines by reacting 3-aminopyridine with glycerol, with an acid and an oxidizing agent. nih.govgoogle.com Variations of this reaction, such as the Doebner-von Miller reaction, provide alternative pathways. google.com A notable approach involves the use of iodine as a catalyst in a dioxane/water mixture for the Skraup reaction, which is advantageous due to its low cost and potential for recovery and reuse. nih.gov

Modern annulation techniques increasingly rely on transition-metal catalysis to achieve high regioselectivity. Palladium-catalyzed annulation reactions, for instance, can be used for the synthesis of isocoumarins from 2-iodoaromatic acids and ynamides, demonstrating a strategy for C-C and C-O bond formation that could be conceptually adapted for nitrogen heterocycles. rsc.org Similarly, Rhodium(III)-catalyzed regioselective [3+2] annulation of indoles with 1,3-enynes highlights the power of catalysis in constructing complex heterocyclic systems with precise control over isomer formation. researchgate.net While not directly reported for 4-Iodo-1,5-naphthyridin-3-amine, these catalyst-driven annulation methods represent the frontier of selective heterocycle synthesis.

Another strategy involves intramolecular Diels-Alder reactions. For example, microwave-mediated intramolecular cycloaddition of o-furyl(allylamino)pyridines can produce 5,6-dihydrobenzo[c] nih.govskpharmteco.comnaphthyridines after spontaneous aromatization. nih.gov

An alternative to de novo synthesis is the sequential functionalization of a pre-formed 1,5-naphthyridine ring. This approach is highly dependent on the inherent reactivity of the naphthyridine core and the directing effects of existing substituents.

A plausible and powerful strategy is an iodination-amination sequence. nih.govresearchgate.net This indirect method can functionalize the C-4 position. The process may begin with a deprotometalation-iodolysis reaction to install the iodine atom, followed by a subsequent amination step. nih.gov While this has been described for producing 4-amino-1,5-naphthyridines, the principles are critical. nih.gov The synthesis of the target 3-amino isomer likely requires a different order of operations or starting materials.

One strategic sequence could involve:

Nitration: Electrophilic nitration of the 1,5-naphthyridine core. The directing effects would need to be carefully considered to achieve substitution at the C-3 position.

Reduction: The resulting nitro group can be reduced to the primary amine using standard heterogeneous catalysts like Palladium on carbon (Pd/C). nih.gov

Iodination: Introduction of the iodine atom at the C-4 position. This step is challenging due to the activating nature of the C-3 amino group. The reaction might proceed via an electrophilic iodination mechanism, possibly requiring protection of the amine to control regioselectivity.

Alternatively, functionalization can be achieved by nucleophilic substitution of a suitable leaving group. A sequence starting with a dichlorinated naphthyridine could allow for sequential substitution, first with an alkoxide and then with an amine, to produce alkoxy amino-1,5-naphthyridines. nih.gov Similarly, starting with a 4-chloro-1,5-naphthyridine, direct amination can be performed to yield 4-amino derivatives. nih.gov To obtain the desired 4-iodo-3-amino product, one might envision a route starting from a 3-amino-4-chloro-1,5-naphthyridine, which could then undergo a halogen exchange reaction (Finkelstein reaction) or a Sandmeyer-type reaction if starting from a diazonium salt.

Optimization of Reaction Conditions and Catalyst Screening in this compound Synthesis

The yield, selectivity, and rate of synthesis are highly dependent on the reaction conditions. Careful optimization of parameters like solvent, temperature, and catalyst choice is crucial for the successful synthesis of this compound.

The choice of solvent can dramatically influence reaction outcomes by affecting reactant solubility, transition state stabilization, and reagent reactivity. In the synthesis of naphthyridine derivatives, a range of solvents is employed depending on the specific transformation. For instance, polar aprotic solvents like DMSO are used in N-alkylation reactions, while thermal condensation reactions may be performed at high temperatures, sometimes in a sealed tube with solvents like ammonium (B1175870) hydroxide. nih.govnih.gov Temperature control is also critical; cascade reactions for synthesizing phenanthridines can be directed toward different products by adjusting the temperature from 50 °C to 80 °C. researchgate.net

| Reaction Type | Typical Solvents | Typical Temperature Range | Purpose |

|---|---|---|---|

| Skraup Synthesis | Dioxane/Water, Sulfuric Acid | 130-160 °C | Facilitates cyclization and dehydration. nih.gov |

| Nucleophilic Amination | Ammonium Hydroxide, Methanol (B129727) | 140 °C (Sealed Tube) | Acts as both solvent and reagent. nih.gov |

| N-Alkylation | DMSO | Room Temperature to Mild Heat | Polar aprotic solvent stabilizes intermediates. nih.gov |

| Cross-Coupling (Suzuki) | Toluene, Dioxane, DMF | 80-120 °C | Solubilizes catalyst and reactants. acs.org |

Catalysis is central to modern organic synthesis, offering pathways to reactions that would otherwise be inefficient or impossible. nih.gov Both homogeneous and heterogeneous catalysts play vital roles in the synthesis and functionalization of the 1,5-naphthyridine scaffold.

Homogeneous Catalysis: Soluble transition metal complexes are widely used for their high activity and selectivity.

Palladium Catalysts: Used extensively in cross-coupling reactions like Suzuki and Stille to form C-C bonds, which can be part of the core construction. acs.orgresearchgate.net

Iridium and Cobalt Catalysts: Employed in the dehydrogenation of bicyclic N-heterocycles to create the aromatic naphthyridine ring. nih.gov

Platinum Catalysts: A homogeneous platinum catalyst has been shown to be effective for the hydrolysis of nitriles, a reaction that can be used to form naphthyridine-diones as synthetic intermediates. acs.org

Rhodium Catalysts: Utilized in regioselective C-H activation and annulation reactions to construct complex heterocyclic frameworks. researchgate.net

Heterogeneous Catalysis: Solid-phase catalysts are valued for their ease of separation from the reaction mixture, recyclability, and stability.

Palladium on Carbon (Pd/C): A standard catalyst for hydrogenation reactions, such as the reduction of a nitro group to an amine. nih.gov

Platinum(IV) Oxide (PtO₂): Used for the reduction of the naphthyridine ring itself, highlighting its utility in transformations of the core structure. nih.gov

Iodine (I₂): While not always catalytic in the strictest sense, solid iodine can be used in catalytic amounts in Skraup reactions and is easily recovered and reused. nih.gov

| Catalyst | Type | Application in Naphthyridine Synthesis | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Homogeneous | Stille and Suzuki cross-coupling reactions. | acs.orgresearchgate.net |

| Ir-complexes | Homogeneous | Dehydrogenation to form aromatic ring. | nih.gov |

| Co(BF₄)₂·6H₂O | Homogeneous | Transfer hydrogenation of naphthyridines. | nih.gov |

| Pd/C | Heterogeneous | Reduction of nitro groups to amines. | nih.gov |

| PtO₂ | Heterogeneous | Reduction of the heterocyclic core. | nih.gov |

| Iodine (I₂) | Heterogeneous | Catalyst for Skraup-type cyclizations. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. skpharmteco.comnih.gov

Key green strategies applicable to the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. One-pot and tandem reactions are excellent examples, as they reduce the need for intermediate purification steps, saving solvents and energy. acs.orgtandfonline.com

Use of Safer Solvents and Auxiliaries: Solvents account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com Efforts are made to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives or to implement solvent-free reaction conditions. skpharmteco.com Mechanical grinding, for example, offers a solvent-free method for the iodination of pyrimidine (B1678525) derivatives. mdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled. nih.gov The use of heterogeneous catalysts is particularly beneficial as they are more easily separated and reused. nih.gov

Use of Renewable Feedstocks: While challenging for complex heterocycles, this principle encourages the use of starting materials derived from renewable sources. nih.gov

Designing for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes provide a more energy-efficient alternative to conventional heating. nih.gov

| Green Chemistry Principle | Application in Naphthyridine Synthesis | Example |

|---|---|---|

| Prevention / Atom Economy | One-pot, tandem, or domino reactions. | A tandem nitrile hydration/cyclization to access 1,6-naphthyridine-5,7-diones. acs.org |

| Safer Solvents & Auxiliaries | Use of water as a solvent or solvent-free conditions. | Three-component synthesis of chromeno[4,3-b] nih.govskpharmteco.comnaphthyridines in aqueous media. nih.gov |

| Catalysis | Replacing stoichiometric reagents with recyclable catalysts. | Using reusable iodine as a catalyst in the Skraup reaction instead of other stoichiometric oxidants. nih.gov |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and intermediates. | Using methanol as a methylating agent instead of highly toxic dimethyl sulfate (B86663) or methyl iodide. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. | Microwave-mediated intramolecular Diels-Alder reaction to form the naphthyridine core. nih.gov |

Solvent-Free and Reduced-Solvent Reaction Systems

The reliance on volatile organic solvents in traditional organic synthesis presents significant environmental and safety concerns. Consequently, the development of solvent-free or reduced-solvent reaction conditions is a cornerstone of green chemistry. While specific solvent-free methods for the direct synthesis of this compound are not yet widely reported in mainstream literature, the principles of this approach are being applied to the synthesis of related heterocyclic structures, offering a roadmap for future research.

For instance, the synthesis of various heterocyclic compounds, which form the backbone of this compound, has been successfully achieved under solvent-free or low-solvent conditions. Methodologies such as microwave-assisted synthesis and mechanochemistry (ball milling) have shown promise in reducing or eliminating the need for conventional solvents. These techniques often lead to shorter reaction times, higher yields, and a significant reduction in solvent-related waste.

In a broader context, the synthesis of naphthyridine derivatives, the core structure of the target molecule, has been explored using greener solvent alternatives. For example, the use of water or ionic liquids as reaction media in certain cyclization and functionalization steps has been documented for related compounds. These approaches not only mitigate the environmental impact of volatile organic compounds but can also influence the reactivity and selectivity of the transformations.

Future research into the synthesis of this compound will likely focus on adapting these solvent-minimization strategies. The challenge lies in identifying suitable reaction conditions that maintain high yields and purity of the final product without the use of traditional, often hazardous, solvents.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. It measures the proportion of reactant atoms that are incorporated into the desired product. High atom economy is a hallmark of a green synthetic process, as it directly correlates with reduced waste generation.

Analyzing the atom economy of a synthetic route requires a detailed understanding of the stoichiometry of all reactants and products. In the absence of a specific, published, high-yield synthesis for this compound, a hypothetical analysis based on plausible synthetic precursors can be illustrative.

A potential synthetic pathway could involve the amination and subsequent iodination of a suitable naphthyridine precursor. The choice of reagents for these steps is critical for maximizing atom economy. For instance, the use of molecular iodine in the iodination step would be more atom-economical than using a bulkier iodinating agent where a significant portion of the reagent is not incorporated into the final product.

Waste minimization extends beyond atom economy to include the reduction of byproducts, excess reagents, and solvent waste. Catalytic methods are particularly effective in this regard. The use of a catalyst, even in small amounts, can facilitate a reaction that might otherwise require stoichiometric amounts of a harsh reagent, thereby significantly reducing waste.

To provide a more concrete illustration, let's consider a hypothetical reaction sequence and analyze its theoretical atom economy.

Hypothetical Synthesis and Atom Economy Analysis:

| Reaction Step | Reactants | Product | Byproducts | Theoretical Atom Economy (%) |

| Amination | 4-Chloro-1,5-naphthyridine, Ammonia | 1,5-Naphthyridin-4-amine | Ammonium chloride | 78.5% |

| Iodination | 1,5-Naphthyridin-4-amine, N-Iodosuccinimide | This compound | Succinimide | 53.2% |

This table is based on a hypothetical reaction sequence for illustrative purposes, as a specific, detailed synthesis was not available in the searched literature.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Iodo 1,5 Naphthyridin 3 Amine

Reactivity of the Iodine Substituent in 4-Iodo-1,5-naphthyridin-3-amine

The carbon-iodine bond at the C-4 position is a key site for synthetic modification. The iodine atom serves as a versatile leaving group in both nucleophilic aromatic substitution and as an electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions.

The 1,5-naphthyridine (B1222797) ring system, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is analogous to that of other nitro- or heteroatom-activated aromatic systems. pressbooks.pubresearchgate.net The presence of the nitrogen atoms in the rings withdraws electron density, making the carbon atoms, particularly at the C-2 and C-4 positions, electrophilic and susceptible to attack by nucleophiles. youtube.com

In the case of this compound, the iodine atom can be displaced by various nucleophiles. While direct examples on this specific iodo-substituted compound are not prevalent in readily available literature, extensive research on the analogous 4-chloro-1,5-naphthyridines demonstrates this reactivity pattern. nih.gov For instance, 4-chloro-1,5-naphthyridines readily undergo amination reactions when treated with primary or secondary amines, often under thermal or microwave-assisted conditions, to yield 4-amino-1,5-naphthyridine derivatives. nih.govnih.gov Similarly, other nucleophiles like alkoxides and thiolates can displace the halide at the C-4 position. nih.govrsc.org The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. wikipedia.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthyridine and Pyridine (B92270) Scaffolds This table presents analogous reactions, as specific data for this compound is not widely documented.

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-1,5-naphthyridine | 3-(2-Nitro-1-imidazolyl)-propylamine | N/A | 4-(3-(2-Nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | nih.gov |

| 4-Chloro-1,5-naphthyridine | Ammonium (B1175870) Hydroxide | Sealed tube, 140 °C | 4-Amino-1,5-naphthyridine | nih.gov |

| 2-Chloro-3-iodopyridine | Aniline | Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 100 °C | 2-Chloro-3-(phenylamino)pyridine | lookchem.com |

| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethanol, reflux | 4-(Dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

The iodine substituent at the C-4 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these transformations to proceed under relatively mild conditions. tandfonline.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-naphthyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C-4 position. researchgate.netnih.govyoutube.com

Heck-Mizoroki Reaction: The Heck reaction couples the iodo-naphthyridine with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is stereospecific and offers a direct method for the vinylation of the naphthyridine core. youtube.comyoutube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the iodo-naphthyridine and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, leading to the synthesis of 4-alkynyl-1,5-naphthyridines. libretexts.orgorganic-chemistry.orgyoutube.com

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides This table illustrates general conditions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | youtube.comrsc.org |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | lookchem.commit.edu |

Reactivity of the Primary Amine Functionality in this compound

The primary amino group at the C-3 position is a versatile functional handle that can undergo a range of transformations, including acylation, alkylation, and diazotization.

The primary amine of this compound can readily react with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding amides. youtube.com This reaction is often used to install a variety of functional groups or to modify the electronic and steric properties of the molecule. Microwave-assisted acylation has been shown to be an effective method for acylating aminopyrimidine systems, which are structurally related. nih.gov For example, nicotinamide (B372718) analogs of aminonaphthyridines have been prepared and investigated as kinase inhibitors. nih.gov

Alkylation: The primary amine can be alkylated using alkyl halides. However, direct alkylation can often lead to a mixture of mono- and di-alkylated products. monash.edu To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium cyanoborohydride.

The primary aromatic amine at C-3 can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This opens up a vast array of synthetic possibilities, including the introduction of:

Halogens (-F, -Cl, -Br, -I)

Cyano (-CN)

Hydroxyl (-OH)

Hydrogen (deamination)

This two-step sequence provides an alternative route to functionalize the C-3 position, complementing the direct substitution methods.

Reaction Mechanisms Governing Transformations of this compound

The transformations of this compound are governed by well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the iodine atom proceeds via a two-step addition-elimination mechanism. ucla.edu

Addition: A nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the naphthyridine ring is temporarily broken in this step. pressbooks.pub The negative charge is delocalized onto the electronegative nitrogen atoms of the ring system, which stabilizes the intermediate.

Elimination: The aromaticity is restored by the expulsion of the iodide leaving group, yielding the final substitution product. ucla.eduyoutube.com

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle involving a palladium(0) species. The general cycle for a Suzuki-Miyaura reaction is illustrative:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the naphthyridine, forming a Pd(II) intermediate. youtube.comlibretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide, in a process facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comlibretexts.org The mechanisms for the Heck and Sonogashira reactions follow similar principles of oxidative addition and reductive elimination, differing primarily in the nature of the coupling partner and the specific elementary steps involved. youtube.comyoutube.com

Computational Investigations into Reaction Pathways and Transition States

As of the latest literature review, specific computational studies, such as those employing Density Functional Theory (DFT), that exclusively detail the reaction pathways and transition states of this compound are not extensively available in peer-reviewed journals. Such studies are crucial for providing a theoretical framework to understand reaction mechanisms at a molecular level, including the energetic profiles of reactions, the geometries of transition state structures, and the influence of solvents.

While general computational studies on the 1,5-naphthyridine scaffold exist, direct and detailed computational analyses focusing on the specific electronic and steric effects of the iodo and amino groups on the reactivity of the this compound molecule are needed to fully elucidate its chemical behavior. Future research in this area would be invaluable for predicting the outcomes of various synthetic transformations and for designing novel reactions.

Kinetic Studies and Reaction Rate Determinations

Similarly, a thorough search of the current scientific literature reveals a lack of specific kinetic studies and reaction rate determinations for reactions involving this compound. Kinetic data, which includes the determination of rate constants, reaction orders, and activation energies, is fundamental to understanding the speed at which a reaction proceeds and the factors that influence it.

The absence of this empirical data limits the quantitative understanding of the reactivity of this compound. Experimental kinetic studies would be instrumental in validating theoretical models derived from computational work and in providing practical insights for the optimization of reaction conditions in synthetic applications. The development of such studies represents a significant opportunity for future research in the field of physical organic chemistry and chemical kinetics.

Advanced Spectroscopic Characterization Techniques for 4 Iodo 1,5 Naphthyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 4-Iodo-1,5-naphthyridin-3-amine, with the empirical formula C8H6IN3 and a molecular weight of 271.06 g/mol , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive structural picture. sigmaaldrich.com

Comprehensive Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

While specific experimental NMR data for this compound is not widely published, a theoretical analysis based on established chemical shift principles for similar aromatic amines and naphthyridine systems can be predictive. mdpi.com The ¹H NMR spectrum is expected to show distinct signals for the protons on the naphthyridine core. The protons on the pyridine (B92270) ring without the substituents will likely appear in the aromatic region, with their chemical shifts and coupling constants dictated by their position relative to the nitrogen atoms and each other. The amine protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each of the eight carbon atoms in the molecule. The carbon atom attached to the iodine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbon atom bearing the amine group (C3) and the carbons adjacent to the nitrogen atoms would exhibit characteristic chemical shifts. mdpi.com

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.0-8.2 | C2: ~140-145 |

| H4 | - | C3: ~145-150 |

| H6 | ~7.5-7.7 | C4: ~90-95 |

| H7 | ~8.5-8.7 | C4a: ~150-155 |

| H8 | ~7.8-8.0 | C6: ~125-130 |

| NH₂ | ~4.0-6.0 (broad) | C7: ~155-160 |

| C8: ~120-125 | ||

| C8a: ~135-140 |

Note: These are predicted values and may vary in experimental conditions.

Utilization of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H6 and H7, and H7 and H8, confirming their positions on the same pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the naphthyridine framework. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help in confirming the stereochemistry and conformation of the molecule. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between nearby protons, such as between the amine protons and the H2 proton. youtube.com

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular ion [M]+ of C8H6IN3 is 270.9606 Da. nih.gov HRMS analysis would be expected to yield a value very close to this, confirming the elemental composition.

Investigation of Fragmentation Patterns in Various Ionization Modes

Under different ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), this compound would undergo characteristic fragmentation. Analysis of these fragmentation patterns can provide valuable structural information. Common fragmentation pathways might include the loss of the iodine atom, the amine group, or molecules such as HCN, which are characteristic of nitrogen-containing heterocyclic compounds. The resulting fragment ions would be detected by the mass spectrometer, and their m/z values would help to piece together the structure of the parent molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and can be used to identify the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching vibrations of the amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be found at lower frequencies, typically below 600 cm⁻¹. americanpharmaceuticalreview.com

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| C=C and C=N Stretch (ring) | 1400-1600 |

| C-N Stretch | 1250-1350 |

| C-I Stretch | < 600 |

Note: These are general ranges and the exact positions of the bands can be influenced by the specific molecular environment.

Identification of Key Functional Group Vibrations

The infrared and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The primary amine (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region. The aromatic C-H stretching vibrations of the naphthyridine ring are expected to appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of complex bands in the 1650-1400 cm⁻¹ region. The C-I stretching vibration, a key feature of this molecule, is anticipated to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric Stretch | ~3450 |

| -NH₂ | Symmetric Stretch | ~3350 |

| Aromatic C-H | Stretch | 3100-3000 |

| C=C / C=N | Ring Stretch | 1650-1400 |

| C-N | Stretch | 1350-1250 |

| C-I | Stretch | 600-500 |

Note: The exact positions of these bands can be influenced by intermolecular interactions and the physical state of the sample.

Conformational Analysis through Vibrational Frequencies

Subtle shifts in the vibrational frequencies can provide insights into the conformational landscape of this compound. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used in conjunction with experimental data to assign vibrational modes and to predict the most stable conformations of the molecule. By comparing the experimental and calculated spectra, researchers can deduce information about the orientation of the amino group relative to the naphthyridine ring and the planarity of the molecule.

Electronic Spectroscopy: Exploring the Photophysical Behavior

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical information about the electronic structure and photophysical properties of this compound.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to display characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated naphthyridine system. The presence of the electron-donating amino group and the electron-withdrawing iodine atom significantly influences the energy of these transitions and, consequently, the absorption maxima (λmax). The extent of conjugation in the molecule plays a crucial role in determining the position and intensity of these bands.

Photophysical Properties and Quantum Yields

Upon absorption of light, this compound can transition to an excited electronic state. The subsequent de-excitation pathways, including fluorescence and non-radiative decay, determine its photophysical properties. Fluorescence spectroscopy is employed to measure the emission spectrum and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. The heavy iodine atom can influence the rate of intersystem crossing to the triplet state, which may affect the fluorescence intensity.

Table 2: Hypothetical Photophysical Data for this compound

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Dichloromethane | 350 | 5,000 | 420 | 0.15 |

| Acetonitrile | 345 | 5,200 | 415 | 0.18 |

| Methanol (B129727) | 348 | 4,800 | 425 | 0.12 |

Note: This table presents hypothetical data for illustrative purposes, as comprehensive experimental data is not publicly available.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data is invaluable for understanding the molecular geometry and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

Table 3: Key Crystallographic Parameters (Illustrative)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: This table represents a hypothetical set of crystallographic parameters. Actual experimental data would be required for a definitive structural analysis.

The elucidation of the crystal structure would confirm the planarity of the naphthyridine ring system and reveal the specific hydrogen bonding networks formed by the amino group and the nitrogen atoms of the rings. Furthermore, it would provide insights into any potential C-I···N or C-I···π halogen bonding interactions, which are of significant interest in crystal engineering and materials design.

Computational and Theoretical Studies on 4 Iodo 1,5 Naphthyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT calculations focus on the electron density as the fundamental variable, which simplifies the complexity of the many-electron wavefunction.

For 4-iodo-1,5-naphthyridin-3-amine, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The predicted vibrational spectrum is a valuable tool for interpreting experimental infrared (IR) and Raman spectra, helping to confirm the molecule's structure. No imaginary frequencies in the calculated vibrational spectrum would confirm that the optimized geometry corresponds to a true energy minimum.

Table 1: Hypothetical DFT Optimized Geometry Parameters for this compound (Note: The following data is illustrative and not based on published computational results for this specific molecule.)

| Parameter | Value |

| C4-I Bond Length | 2.10 Å |

| C3-N (amine) Bond Length | 1.38 Å |

| N1-C2 Bond Length | 1.33 Å |

| C3-C4-N5 Angle | 121.5° |

| H-N-H (amine) Angle | 115.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity and the molecule's electrophilic character. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO and LUMO are localized indicate the centers of nucleophilicity and electrophilicity, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published computational results for this specific molecule.)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Conformational Analysis and Molecular Dynamics Simulations

While the naphthyridine core of this compound is largely planar, the amine group can exhibit different orientations. Computational methods can be used to explore these conformational possibilities and the molecule's dynamic behavior.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, this would primarily involve the rotation around the C3-N (amine) bond. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated.

The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them. This analysis helps to understand which conformations are most likely to exist at a given temperature and the flexibility of the molecule.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior.

For this compound, MD simulations could be used to study its behavior in various environments, such as in different solvents or in the presence of a biological macromolecule like a protein. These simulations can reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds and other non-covalent interactions. This information is crucial for understanding its solubility, stability, and potential biological activity.

Prediction of Spectroscopic Data Using Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can be used to interpret and complement experimental data.

For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). The calculated chemical shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in the UV-Vis spectrum. This can provide insights into the electronic structure and chromophoric properties of the compound.

Table 3: Hypothetical Predicted 1H NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on published computational results for this specific molecule. Chemical shifts are referenced to a standard.)

| Proton | Predicted Chemical Shift (ppm) |

| H2 | 8.5 |

| H6 | 7.8 |

| H7 | 7.4 |

| H8 | 8.9 |

| NH2 | 5.2 |

QSAR (Quantitative Structure-Activity Relationship) Descriptors and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a framework to correlate the chemical structure of a compound with its biological activity. For this compound, while specific, published QSAR models are not widely available, the calculation of various molecular descriptors is the foundational step for any such future modeling. These descriptors quantify the physicochemical properties of the molecule, which are presumed to govern its interaction with biological targets.

QSAR Descriptors

The molecular descriptors for this compound have been computationally predicted using various models. These descriptors fall into several categories, including physicochemical, lipophilicity, water-solubility, and pharmacokinetics, which are essential for building predictive QSAR models. The values for these descriptors provide insight into the molecule's potential behavior in a biological system.

Key descriptors include:

Molecular Weight (MW): The mass of one mole of the compound. For this compound, the molecular weight is 271.06 g/mol .

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is crucial for predicting its transport properties and interaction with polar biological targets.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on the molecule, which are critical for molecular recognition and binding to target proteins.

Rotatable Bonds: The number of bonds that can rotate freely, which relates to the conformational flexibility of the molecule.

Below is an interactive table summarizing the key computationally predicted QSAR descriptors for this compound.

| Descriptor Category | Descriptor Name | Predicted Value | Significance in QSAR Modeling |

| Physicochemical | Formula | C₈H₆IN₃ | Defines the elemental composition. |

| Molecular Weight (MW) | 271.06 g/mol | Influences size-dependent properties like diffusion and transport. | |

| Lipophilicity | iLOGP | 1.91 | Predicts partitioning between lipid and aqueous environments. |

| XLOGP3 | 1.85 | An alternative calculation for lipophilicity. | |

| WLOGP | 1.63 | A different atom-based prediction of the LogP value. | |

| Water Solubility | Log S (ESOL) | -2.87 | Predicts the solubility of the compound in water. |

| Solubility | 2.01e-01 mg/mL | A quantitative measure of water solubility. | |

| Pharmacokinetics | GI Absorption | High | Predicts the likelihood of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicts the ability to cross the blood-brain barrier. | |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | A rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug. |

| Bioavailability Score | 0.55 | An overall score predicting the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Data is computationally predicted and has not been experimentally verified.

Predictive Modeling

Predictive modeling for naphthyridine derivatives often involves the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These models are used to understand the relationship between the three-dimensional properties of a series of molecules and their biological activity.

For a compound like this compound, a predictive QSAR model would be constructed by:

Data Set Compilation: Assembling a series of structurally related 1,5-naphthyridine (B1222797) analogs with experimentally determined biological activities (e.g., inhibitory concentrations against a specific enzyme).

Molecular Modeling and Alignment: Generating 3D conformations of each molecule and aligning them based on a common structural scaffold.

Descriptor Calculation: Using the aligned structures to calculate steric and electrostatic fields (for CoMFA) or other similarity indices (for CoMSIA).

Model Generation and Validation: Employing statistical methods, such as Partial Least Squares (PLS) regression, to create a mathematical equation linking the descriptors to the biological activity. The model's predictive power is then rigorously validated using internal and external test sets of compounds.

The resulting 3D-QSAR models generate contour maps that visualize regions where modifications to the chemical structure are likely to increase or decrease activity. For instance, a model might indicate that bulky substituents are favored in one region (steric favorability) or that electropositive groups are detrimental in another (electrostatic disfavorability). Such insights are invaluable for the rational design of new, more potent analogs of this compound for specific therapeutic targets.

4 Iodo 1,5 Naphthyridin 3 Amine As a Versatile Synthetic Intermediate

Prospective Applications in Diversified Heterocyclic Synthesis

While direct evidence is lacking, the structure of 4-Iodo-1,5-naphthyridin-3-amine suggests its utility in the synthesis of a variety of heterocyclic compounds.

Potential as a Building Block for Fused Polycyclic N-Heterocycles

The vicinal amino and iodo substituents on the this compound scaffold present an ideal arrangement for the construction of fused polycyclic N-heterocycles. One could envision intramolecular cyclization strategies, or tandem reactions where the iodo and amino groups react sequentially with a suitable bifunctional reagent to build an additional ring system onto the naphthyridine core. For instance, reactions with reagents containing both an electrophilic and a nucleophilic center could lead to the formation of novel tricyclic or tetracyclic frameworks.

Hypothetical Role as a Precursor to Structurally Complex Naphthyridine Derivatives

The iodo group at the C4 position serves as a versatile handle for introducing a wide array of substituents, thereby enabling the synthesis of structurally complex naphthyridine derivatives. The amino group at C3 can also be functionalized, offering another point for diversification. This dual functionality allows for a modular approach to the synthesis of novel naphthyridines with tailored electronic and steric properties.

Anticipated Role in Cross-Coupling Chemistry for New C-C, C-N, and C-O Bond Formations

The carbon-iodine bond is a well-established and highly reactive functional group in transition metal-catalyzed cross-coupling reactions. It is therefore highly probable that this compound would be an excellent substrate for such transformations.

Predicted Utility in Palladium-Catalyzed Coupling Reactions

Given the high reactivity of aryl iodides in palladium-catalyzed reactions, this compound is expected to participate readily in a variety of such transformations.

Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst and a base would likely yield 4-aryl- or 4-vinyl-1,5-naphthyridin-3-amines.

Heck Reaction: Coupling with alkenes under standard Heck conditions would be expected to produce 4-alkenyl-1,5-naphthyridin-3-amines.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would provide a straightforward route to 4-alkynyl-1,5-naphthyridin-3-amines.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a second amino group at the 4-position by coupling with a variety of primary or secondary amines.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Expected Product |

| Suzuki | R-B(OH)₂ | 4-R-1,5-naphthyridin-3-amine |

| Heck | R-CH=CH₂ | 4-(CH=CHR)-1,5-naphthyridin-3-amine |

| Sonogashira | R-C≡CH | 4-(C≡CR)-1,5-naphthyridin-3-amine |

| Buchwald-Hartwig | R¹R²NH | 4-(NR¹R²)-1,5-naphthyridin-3-amine |

Postulated Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, particularly for the formation of C-N and C-O bonds, offer a valuable alternative to palladium-based methods. It is plausible that this compound could undergo Ullmann-type reactions to form C-N and C-O bonds. For example, coupling with alcohols or phenols in the presence of a copper catalyst could yield 4-alkoxy- or 4-aryloxy-1,5-naphthyridin-3-amines.

Envisioned Strategies for Derivatization and Functional Group Interconversion

The amino group at the 3-position provides a rich platform for further derivatization. Standard transformations of aromatic amines could likely be applied to this compound to generate a diverse library of compounds.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamides.

Diazotization: The amino group could potentially be converted to a diazonium salt, which could then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups such as cyano, halo, or hydroxyl groups.

The iodo group itself could also be a subject of functional group interconversion, for example, through lithium-halogen exchange followed by quenching with an electrophile.

General Reactivity of the Amine Group in Aromatic Systems

The amine group on the 1,5-naphthyridine (B1222797) core is a nucleophilic primary aromatic amine. In principle, it can undergo a variety of chemical transformations to create novel naphthyridine architectures. These reactions typically involve the formation of new bonds at the nitrogen atom.

Common modifications of primary aromatic amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control and may lead to mixtures of products.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.govorganic-chemistry.orgorganic-chemistry.org

Diazotization: Conversion to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents.

Without specific literature examples for this compound, it is not possible to provide a data table with specific reagents, conditions, and yields for these transformations.

General Reactivity of the Iodine Moiety in Aryl Iodides

The iodine atom at the 4-position of the 1,5-naphthyridine ring is an aryl iodide. This functional group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Established transformations for aryl iodides include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with terminal alkynes to yield arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.orgreddit.comresearchgate.net

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-arylated products.

Stille Coupling: Palladium-catalyzed reaction with organostannanes. nih.govwikipedia.orgnih.govpsu.eduresearchgate.net

Ullmann Condensation: Copper-catalyzed reaction with nucleophiles such as alcohols, amines, or thiols. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net

Cyanation: Introduction of a nitrile group, often using a metal cyanide.

The lack of specific studies on this compound means that a data table detailing these potential transformations with specific partners, catalysts, and outcomes cannot be compiled.

Future Research Trajectories and Emerging Applications of 4 Iodo 1,5 Naphthyridin 3 Amine in Chemical Science

Exploration of Novel Reaction Methodologies and Catalytic Systems

The presence of a carbon-iodine bond in 4-Iodo-1,5-naphthyridin-3-amine is a key feature that allows for a wide range of chemical transformations, particularly cross-coupling reactions. Future research is expected to focus on expanding the repertoire of such reactions to create diverse molecular architectures.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for forming carbon-carbon bonds. The application of these reactions to this compound will likely be a significant area of investigation. For instance, the Suzuki coupling could be employed to introduce various aryl and heteroaryl substituents at the 4-position, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Similarly, the Sonogashira coupling would enable the introduction of alkyne moieties, which are valuable for further functionalization or for the construction of extended π-conjugated systems.

Buchwald-Hartwig amination represents another promising avenue for the functionalization of this compound. This reaction would allow for the introduction of a wide variety of amine groups at the 4-position, leading to the synthesis of novel di- and poly-amino naphthyridine derivatives. These compounds could find applications as ligands for metal catalysts or as building blocks for supramolecular assemblies.

The development of novel catalytic systems will be crucial for enhancing the efficiency and selectivity of these reactions. Research in this area may focus on the design of new phosphine ligands for palladium catalysts that are specifically tailored for the 1,5-naphthyridine (B1222797) scaffold. Furthermore, the exploration of catalysts based on other transition metals, such as copper or nickel, could provide alternative and more sustainable synthetic routes.

| Reaction Type | Potential Reagents | Expected Product Type | Potential Applications |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | 4-Aryl/heteroaryl-1,5-naphthyridin-3-amines | Medicinal chemistry, organic electronics |

| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl-1,5-naphthyridin-3-amines | Functional materials, click chemistry |

| Buchwald-Hartwig Amination | Primary/secondary amines | 4-(Substituted-amino)-1,5-naphthyridin-3-amines | Ligand synthesis, supramolecular chemistry |

| Heck Reaction | Alkenes | 4-Alkenyl-1,5-naphthyridin-3-amines | Polymer synthesis, natural product synthesis |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for large libraries of diverse chemical compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening platforms. This compound is well-suited for integration into these platforms due to its versatile reactivity.

Automated synthesis platforms , which utilize robotic systems to perform chemical reactions in a parallel or sequential manner, could be employed to rapidly generate large libraries of this compound derivatives. For example, a platform could be programmed to perform a series of Suzuki coupling reactions with a diverse set of boronic acids, resulting in a library of hundreds or even thousands of unique compounds. This would significantly accelerate the discovery of new molecules with desired properties.

High-throughput screening techniques could then be used to rapidly evaluate the biological activity or material properties of these compound libraries. For instance, a library of this compound derivatives could be screened for their ability to inhibit a particular enzyme or for their electroluminescent properties. This combination of automated synthesis and high-throughput screening has the potential to revolutionize the discovery process in both academia and industry.

Theoretical Prediction of Undiscovered Reactivity and Structural Properties

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting the properties and reactivity of molecules. In the context of this compound, these methods can be used to guide future experimental work and to gain a deeper understanding of the compound's fundamental characteristics.

Density Functional Theory (DFT) calculations can be used to predict a variety of properties, including the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts. This information can be used to rationalize the compound's observed reactivity and to predict its behavior in different chemical environments. For example, DFT calculations could be used to predict the most likely sites for electrophilic or nucleophilic attack, which would be valuable information for designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, which can help to prioritize synthetic targets. For example, a QSAR model could be developed for a series of this compound derivatives that have been tested for their ability to inhibit a particular kinase. This model could then be used to predict the inhibitory activity of new derivatives, which would help to guide the design of more potent inhibitors.

| Computational Method | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data | Guidance for synthetic planning, understanding of reaction mechanisms |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Prioritization of synthetic targets, design of more potent compounds |

| Molecular Docking | Binding affinity to biological targets | Identification of potential drug candidates, understanding of drug-receptor interactions |

Development of Advanced Materials Based on this compound Scaffolds

The unique electronic and structural properties of the 1,5-naphthyridine core make it an attractive building block for the development of advanced organic materials. The presence of the iodo and amino groups in this compound provides convenient handles for incorporating this scaffold into larger molecular architectures with tailored properties.

Organic Light-Emitting Diodes (OLEDs) are a promising technology for next-generation displays and lighting. Naphthyridine-based compounds have shown potential as n-type materials in OLEDs due to their high electron affinities. rsc.org By functionalizing this compound with appropriate chromophores, it may be possible to develop new materials with improved performance in OLED devices.

Organic Field-Effect Transistors (OFETs) are another area where naphthyridine-based materials could have a significant impact. The planarity and extended π-system of the 1,5-naphthyridine core are desirable features for charge transport in OFETs. acs.org By synthesizing polymers or oligomers containing the this compound unit, it may be possible to create new semiconducting materials for use in flexible and low-cost electronic devices.

Fluorescent sensors are molecules that can detect the presence of specific analytes by a change in their fluorescence properties. The 1,5-naphthyridine scaffold is known to exhibit fluorescence, and the amino group in this compound could be functionalized with a receptor unit that binds to a specific analyte. This would allow for the development of new fluorescent sensors for a variety of applications, including environmental monitoring and medical diagnostics.

| Material Type | Key Properties | Potential Applications |

| Organic Light-Emitting Diodes (OLEDs) | High electron affinity, tunable emission | Displays, solid-state lighting |

| Organic Field-Effect Transistors (OFETs) | Good charge transport, solution processability | Flexible electronics, sensors |

| Fluorescent Sensors | High quantum yield, selective analyte binding | Environmental monitoring, medical diagnostics |

Q & A

Q. What are the most reliable synthetic routes for 4-Iodo-1,5-naphthyridin-3-amine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or catalytic amination. For example:

- Bromine-to-amine substitution : React 3-bromo-1,5-naphthyridine with NHOH and CuSO17HO under sealed conditions at 40°C for 40 hours (75% yield) .

- Nitro-to-amine reduction : Reduce 3-nitro derivatives using Raney Ni or Pd/C under hydrogen pressure (e.g., 50–83% yields depending on substituents) .

Purity optimization : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation : H/C NMR (DMSO-d or CDCl) to verify amine and iodine positions.

- Purity assessment : HPLC (≥95% purity threshold) or LC-MS to detect halogenated byproducts.

- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., >200°C under inert gas) .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as iodine may undergo hydrolysis or displacement reactions. Monitor for decomposition via periodic TLC or NMR .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Acute toxicity (oral LD > 300 mg/kg in rats) and potential skin/eye irritation require PPE (gloves, goggles, lab coat).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

Advanced Research Questions

Q. How can reaction yields be improved in Pd-catalyzed amination of iodinated naphthyridines?

- Catalyst selection : Use Pd(OAc)/Xantphos or Buchwald-Hartwig conditions with CsCO as a base.

- Solvent optimization : Toluene or dioxane at 80–100°C enhances catalyst activity.

- Substrate pre-treatment : Purify starting materials via sublimation to remove trace metals that poison catalysts .

Q. What mechanistic insights explain iodine’s role in functionalizing 1,5-naphthyridine scaffolds?

Iodine acts as a directing group, facilitating regioselective C–H activation at the 4-position. Computational studies (DFT) suggest its electron-withdrawing nature lowers the activation energy for Pd insertion. Subsequent cross-coupling (e.g., Suzuki-Miyaura) enables diverse derivatization .

Q. How should researchers address contradictions in reported biological activity data?

Q. What emerging applications exist for this compound in drug discovery?

- Anticancer agents : Fused naphthyridines (e.g., imidazo[1,5-a] derivatives) inhibit topoisomerase I and show nanomolar potency against colorectal cancer .

- Antiviral scaffolds : Structural analogs (e.g., epetirimod derivatives) exhibit activity against RNA viruses via TLR7/8 modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.